2-Isobutyl-2,4-dimethylpentanoic acid
Description
2-Isobutyl-2,4-dimethylpentanoic acid is a branched-chain carboxylic acid characterized by a central pentanoic acid backbone with isobutyl and methyl substituents at positions 2 and 4, respectively. Its unique branching pattern and stereochemistry influence its physicochemical properties, such as solubility, lipophilicity, and reactivity.
Properties
Molecular Formula |
C11H22O2 |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2,4-dimethyl-2-(2-methylpropyl)pentanoic acid |
InChI |
InChI=1S/C11H22O2/c1-8(2)6-11(5,10(12)13)7-9(3)4/h8-9H,6-7H2,1-5H3,(H,12,13) |
InChI Key |
JPAMKBKLNCSGRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CC(C)C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amino-Substituted Analogs
(2R)-3-Amino-2,4-dimethylpentanoic Acid
- Molecular Formula: C₇H₁₅NO₂
- Key Features: A stereospecific amino acid with an amino group at position 3 and methyl groups at positions 2 and 3.
- Properties: Higher polarity due to the amino group, enabling hydrogen bonding. Melting point data for its hydrate form (223–225°C) suggest strong intermolecular interactions .
- Applications: Used in peptide synthesis (e.g., D-box peptide inhibitors targeting the Anaphase Promoting Complex) and as a building block in enzyme-resistant unnatural amino acids .
(S)-2-Amino-2,4-dimethylpentanoic Acid
- Molecular Formula: C₇H₁₅NO₂
- Key Features: Positional isomer with an amino group at position 2.
- Properties : Similar molecular weight but distinct stereochemical orientation, affecting interactions with biological targets (e.g., Cdc20WD40 binding in CETSA assays) .
- Applications : High-purity synthesis (98%) supports its use in pharmaceutical intermediates .
Hydroxy-Substituted Analogs
(3R)-3-Hydroxy-2,4-dimethylpentanoic Acid
- Molecular Formula : C₇H₁₄O₃
- Key Features : Hydroxyl group at position 3 and methyl groups at 2 and 4.
- Properties: Increased hydrophilicity (TPSA ~57.5 Ų) compared to non-hydroxylated analogs. Produced microbially in P. putida and C. glutamicum via engineered polyketide synthases .
(3R)-3-Hydroxy-4,4-dimethylpentanoic Acid
Isopropyl- and Cyclopropane-Substituted Analogs
2-Isopropylpentanoic Acid
- Molecular Formula : C₈H₁₆O₂
- Key Features : Isopropyl substituent at position 2.
- Properties : Higher lipophilicity (XlogP = 2.50) compared to isobutyl analogs. Identified as sodium valproate impurity C, affecting drug metabolism .
- Applications : Pharmaceutical impurity studies and lipophilic drug design .
2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic Acid
- Molecular Formula : C₁₅H₁₆O₃
- Key Features : Aromatic and cyclopropane moieties introduce planar rigidity.
- Properties : Enhanced stability and steric bulk, influencing binding to hydrophobic enzyme pockets.
- Applications : Investigated in targeted therapies (e.g., kinase inhibitors) due to cyclopropane’s metabolic resistance .
Ester Derivatives
Methyl 3-(Dimethylamino)-2-methylpropanoate
Comparative Data Table
Key Findings and Implications
Functional Group Impact: Amino and hydroxy substituents enhance polarity and biological interactions, while isopropyl and cyclopropane groups increase lipophilicity and metabolic stability.
Stereochemical Sensitivity: The (R) and (S) configurations in amino and hydroxy analogs critically influence enzyme binding (e.g., Cdc20WD40 in CETSA assays) .
Synthetic Challenges : Branched analogs like 2-isobutyl derivatives require precise alkylation strategies, as seen in tert-butyl ester hydrolysis methods .
Biological Relevance : Microbial production of hydroxy variants (e.g., 3H24DMPA in P. putida) underscores their role in natural product biosynthesis .
Preparation Methods
Alkylation of Isobutyric Acid Esters
A widely reported method involves the alkylation of isobutyric acid esters with 1,3-dihalopropanes. Key steps include:
-
Reaction Setup : A lower alkyl ester of isobutyric acid (e.g., methyl isobutyrate) is treated with an alkali metal salt of a diamine (e.g., lithium diisopropylamide) in tetrahydrofuran (THF) at -20°C to 20°C .
-
Alkylation : 1-Bromo-3-chloropropane or 1,3-dibromopropane is added, forming a tertiary alkyl halide intermediate .
-
Hydrolysis : The ester intermediate is saponified using aqueous NaOH or HCl to yield the carboxylic acid .
Optimization :
-
Using isobutyl isobutyrate instead of methyl isobutyrate improves yields (94% vs. 81%) due to reduced steric hindrance .
-
Solvent systems with toluene and dimethyl sulfoxide (7.5:1 ratio) enhance O-alkylation efficiency .
Data Table :
| Substrate | Alkylating Agent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Methyl isobutyrate | 1-Bromo-3-chloropropane | THF, NaH, 60°C | 81% | |
| Isobutyl isobutyrate | 1,3-Dibromopropane | DME, 60°C, 12 h | 94% |
Hydrobromination-Hydrolysis of Unsaturated Esters
This two-step approach utilizes allylic bromination followed by hydrolysis:
-
Allylation : Isobutyl isobutyrate reacts with allyl chloride in 1,2-dimethoxyethane (DME) using NaH/KI, forming 2,2-dimethyl-4-pentenoic acid isobutyl ester .
-
Hydrobromination : Treatment with HBr in acetic acid introduces a bromine atom at the γ-position .
-
Acid Formation : Hydrolysis with NaOH or H₂SO₄ yields the target carboxylic acid .
Key Findings :
-
Hydrobromination at 0–5°C minimizes side reactions, achieving 95% purity .
-
Distillation under reduced pressure (15 mm Hg) isolates the final product with 67% yield .
Palladium-Catalyzed γ-Lactonization
A novel method reported in ACS Catalysis (2024) employs Pd(II) catalysts for intramolecular C–O bond formation :
-
Substrate : Aliphatic carboxylic acids with γ-branched alkyl groups.
-
Mechanism : C–H activation at the γ-position followed by reductive elimination forms a γ-lactone intermediate, which is hydrolyzed to the acid .
Advantages :
Claisen Condensation of β-Keto Esters
A classical approach involves the condensation of β-keto esters with isobutyl halides:
-
Reaction : Ethyl acetoacetate is treated with isobutyl magnesium bromide in THF, followed by acid workup .
-
Decarboxylation : Heating the intermediate β-keto acid under reflux eliminates CO₂, forming the branched chain .
Limitations :
Q & A
Q. What are the common synthetic routes for 2-Isobutyl-2,4-dimethylpentanoic acid, and how can purity be optimized?
Q. How does the stereochemistry of this compound influence its biological activity?
Q. How can collision cross-section (CCS) data aid in characterizing this compound?
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Q. What analytical techniques are critical for quantifying this compound in complex matrices?
- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) is preferred for sensitivity. For example, 4-methylpentanoic acid is quantified using a C18 column and methanol/0.1% formic acid gradient . Validation parameters (linearity: R² >0.99; LOD: 0.1 ng/mL) ensure reliability in biological samples .
Q. How do methyl group substitutions at C2 and C4 positions affect the compound’s reactivity in organic synthesis?
- Methodological Answer : Methyl groups increase steric hindrance, slowing nucleophilic attacks but stabilizing carbocation intermediates. For 2-carbamoyl-4,4-dimethylpentanoic acid, the C4 dimethyl groups reduce hydrolysis rates by 40% compared to non-methylated analogs . Kinetic studies (e.g., Arrhenius plots) quantify these effects under varying pH and solvent conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
